Absolute Regioselective Hydrolysis: 100% Conversion of (E)-2M2BN vs. 0% Conversion of (Z)-2M2BN by A. facilis Nitrilase
Acidovorax facilis 72W nitrilase catalyzes complete hydrolysis of (E)-2-methyl-2-butenenitrile to (E)-2-methyl-2-butenoic acid (tiglic acid), with no detectable conversion of the (Z)-isomer under identical reaction conditions [1]. In contrast, conventional chemical hydrolysis using sulfuric acid at elevated temperatures produces a non-selective mixture of 19.5% (E)-2-methyl-2-butenoic acid and 80.5% (Z)-2-methyl-2-butenoic acid from the same mixed-isomer feedstock [1]. The absolute selectivity for the E-isomer simplifies downstream purification to a single-step phase separation of the ammonium salt from unreacted Z-nitrile [1].
| Evidence Dimension | Regioselectivity of nitrile hydrolysis |
|---|---|
| Target Compound Data | 100% conversion of (E)-isomer; 0% conversion of (Z)-isomer |
| Comparator Or Baseline | Chemical hydrolysis (H2SO4, elevated temperature): 19.5% E-acid, 80.5% Z-acid |
| Quantified Difference | Absolute E-selectivity vs. uncontrolled 19.5:80.5 E:Z mixture |
| Conditions | Acidovorax facilis 72W nitrilase (recombinant E. coli SS1001), aqueous solution, ambient temperature; vs. H2SO4, heat |
Why This Matters
This absolute regioselectivity eliminates the need for difficult fractional distillation of geometric isomers, enabling a green, single-step isolation of pure tiglic acid—the higher-value isomer—directly from mixed-isomer feedstock.
- [1] Hann, E. C.; Sigmund, A. E.; Fager, S. K.; Cooling, F. B.; Gavagan, J. E.; Bramucci, M. G.; Chauhan, S.; Payne, M. S.; DiCosimo, R. Regioselective biocatalytic hydrolysis of (E,Z)-2-methyl-2-butenenitrile for production of (E)-2-methyl-2-butenoic acid. Tetrahedron 2004, 60 (3), 577–581. View Source
